molecular formula C13H18BrNO B1299487 1-(3-(3-Bromophenoxy)propyl)pyrrolidine CAS No. 690650-23-8

1-(3-(3-Bromophenoxy)propyl)pyrrolidine

Cat. No. B1299487
M. Wt: 284.19 g/mol
InChI Key: WSIWKHSLVXWKSX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves cascade reactions and the use of catalysts to achieve the desired structures. For instance, the synthesis of 11H-indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-one and 6H-chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-one was achieved through palladium-catalyzed reactions involving CO insertion and C-H bond activation . Similarly, cyclopalladated and cyclometalated complexes were synthesized using bromophenylpyridine derivatives and characterized by X-ray diffraction, demonstrating the importance of structural analysis in the synthesis process . The synthesis of 3-Arylthieno[2,3-b]pyridines via iodine-mediated cyclization further exemplifies the innovative methods used to construct complex heterocycles .

Molecular Structure Analysis

The molecular structure of synthesized compounds is crucial for understanding their properties and potential applications. X-ray diffraction has been used to determine the detailed structures of cyclometalated complexes, revealing intermolecular interactions that can influence their luminescent properties . The crystal structure of 1-[3-(3,4-dimethoxyphenyl)-2-propenoyl]pyrrolidine was also determined, showing a deviation from planarity which could be related to its analgesic activity .

Chemical Reactions Analysis

The reactivity of metal complexes towards Lewis bases, such as pyridine derivatives, is an area of interest in the study of coordination chemistry. For example, complexes with 1,3-bis-(2-hydroxyphenyl)-1,3-propanedione can behave as Lewis acids and form octahedral coordination with two pyridine molecules . The synthesis of bromo-substituted dithiolium derivatives from propiophenones involves heterocondensation reactions, showcasing the diverse reactivity of pyrrolidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of synthesized compounds are often related to their molecular structures. For instance, the luminescent properties of cyclometalated complexes are a direct result of their molecular structure and the interactions within their crystals . The solubility of metal complexes in common solvents can be enhanced by coordination with pyridine, which is significant for their practical applications .

Scientific Research Applications

Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry to develop compounds for treating human diseases. This interest is driven by the scaffold's ability to efficiently explore pharmacophore space due to sp^3-hybridization, contribute to stereochemistry, and increase three-dimensional coverage through non-planarity, a phenomenon referred to as "pseudorotation". Pyrrolidine derivatives, including prolinol, have been highlighted for their target selectivity and structural role in bioactive molecules. These compounds are synthesized either by constructing the ring from cyclic or acyclic precursors or by functionalizing preformed pyrrolidine rings. The stereochemistry of the pyrrolidine ring significantly influences the biological profile of drug candidates, demonstrating the importance of stereoisomers and substituent orientation in binding to enantioselective proteins (Li Petri et al., 2021).

Pyrrolizidine Alkaloids in Plants

Pyrrolizidine alkaloids, characteristic secondary metabolites found in the Asteraceae family and notably diverse in the Senecioneae tribe, serve as a defense mechanism against herbivores. The synthesis of these alkaloids involves homospermidine synthase, which is responsible for the formation of the first specific intermediate in the biosynthesis pathway. This enzyme's gene was recruited following gene duplication, highlighting the evolutionary adaptation of plants to synthesize these compounds independently across different lineages. Despite the conserved initial steps, the diversity of pyrrolizidine alkaloids suggests a high degree of plasticity in their biosynthetic pathways (Langel, Ober, & Pelser, 2011).

Matrix Metalloproteinase Inhibitors

Pyrrolidine-based compounds have been identified as potent matrix metalloproteinase (MMP) inhibitors, contributing to therapeutic approaches for diseases such as cancer, rheumatism, and cardiovascular conditions. These inhibitors, including sulfonamide pyrrolidine derivatives and proline-containing peptidomimetics, exhibit low nanomolar activity against certain MMP subclasses. The pyrrolidine scaffold has proven to be an excellent foundation for designing MMP inhibitors, underscoring the versatility of this heterocyclic structure in developing new therapeutic agents (Cheng, Wang, Fang, & Xu, 2008).

Safety And Hazards

1-(3-(3-Bromophenoxy)propyl)pyrrolidine is classified as Acute Tox. 3 Oral and Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Future Directions

Pyrrolidine alkaloids can be some of the best sources of pharmacologically active lead compounds . This suggests that 1-(3-(3-Bromophenoxy)propyl)pyrrolidine and similar compounds could have potential applications in the development of new drugs.

properties

IUPAC Name

1-[3-(3-bromophenoxy)propyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c14-12-5-3-6-13(11-12)16-10-4-9-15-7-1-2-8-15/h3,5-6,11H,1-2,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIWKHSLVXWKSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCOC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(3-Bromophenoxy)propyl)pyrrolidine

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